

# GPR110 Downstream Effectors in Synaptogenesis: An In-depth Technical Guide

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### **Abstract**

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), has emerged as a critical regulator of neuronal development and synaptogenesis. The discovery of its endogenous ligand, N-docosahexaenoylethanolamine (synaptamide), has elucidated a key signaling pathway essential for neurite outgrowth, synapse formation, and cognitive function. This technical guide provides a comprehensive overview of the downstream effectors of GPR110 in the context of synaptogenesis, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and workflows involved. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the GPR110 signaling pathway for neurodevelopmental and neurodegenerative disorders.

### Introduction

Synaptogenesis, the formation of synapses between neurons, is a fundamental process for the establishment of neural circuits and is crucial for learning, memory, and overall brain function. Deficits in synaptogenesis are implicated in numerous neurological and psychiatric disorders. GPR110 is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large extracellular domain and a seven-transmembrane domain.[1] It is highly expressed in the fetal brain, with expression levels decreasing after birth.[2][3] The identification of synaptamide, a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), as a specific GPR110 ligand has been a pivotal discovery, linking dietary factors to the molecular mechanisms of brain development.[2][3][4]



Activation of GPR110 by synaptamide initiates a signaling cascade that potently promotes neuritogenesis and synaptogenesis.[2][5] This guide will delve into the core of this pathway, its downstream effectors, and the methodologies used to investigate its function.

## The GPR110 Signaling Pathway in Synaptogenesis

The primary downstream signaling pathway activated by GPR110 in response to synaptamide binding is the G $\alpha$ s-cAMP-PKA-CREB axis.[2][6] This pathway is a well-established regulator of gene expression and cellular processes, including neuronal differentiation and synapse formation.

#### Pathway Overview:

- Ligand Binding: Synaptamide binds to the GPCR-autoproteolysis-inducing (GAIN) domain within the extracellular region of GPR110.[7][8]
- G Protein Activation: This binding event induces a conformational change in GPR110, leading to the activation of the associated heterotrimeric G protein by promoting the exchange of GDP for GTP on the Gαs subunit.[2][6]
- Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the βy subunits and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]
- PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[5][9]
- CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor.[2][7]
- Gene Expression: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating the transcription of genes involved in neurite growth and synaptogenesis, such as those encoding for synaptic proteins like synapsin-1 and PSD-95.[2][10]

While the Gas pathway is the principal mediator of synaptamide-induced synaptogenesis, evidence also suggests that GPR110 can couple to other G proteins, including Gaq, Gai, and



G $\alpha$ 12/13, in other contexts.[11][12] Furthermore, upon activation, GPR110 can also interact with  $\beta$ -arrestin, which can mediate G protein-independent signaling and receptor internalization.[2][13][14]

## **Signaling Pathway Diagram**



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Caption: GPR110 downstream signaling pathway in synaptogenesis.

## Quantitative Data on GPR110-Mediated Synaptogenesis

The following tables summarize quantitative data from key studies, primarily comparing wild-type (WT) and GPR110 knockout (KO) models.

## Table 1: In Vitro Effects of Synaptamide on Neuronal Cultures



Parameter	Cell Type	Treatment	Result (WT)	Result (GPR110 KO)	Reference
cAMP Production	Cortical Neurons	10 nM Synaptamide	Significant Increase	No Effect	[15]
Neurite Outgrowth	Cortical Neurons	10 nM Synaptamide	Significant Increase	No Effect	[15]
Synapse Number	Cortical Neurons	10 nM Synaptamide	Increased	No Effect	[15]
Synapsin-1 Puncta	Cortical Neurons	Baseline	Higher	Significantly Lower	[15]
PSD-95 Puncta	Cortical Neurons	Baseline	Higher	Significantly Lower	[15]
Retinal Neurite Outgrowth	Retinal Explants	10 nM Synaptamide	Increased	No Effect	[16]

**Table 2: In Vivo Effects in GPR110 Knockout Mice** 



Parameter	Brain Region	Age	Result (GPR110 KO vs. WT)	Reference
Synapsin-1 Puncta	Cortex	P10	Severe Loss	[2]
Homer1 Puncta	Cortex	P10	Severe Loss	[2]
PSD-95 Puncta	Cortex	P10	Severe Loss	[2]
Synapse Number	Cortex	P10	Significant Loss	[2]
Object Recognition Memory	-	Adult	Significantly Reduced	[2][3]
Spatial Memory	-	Adult	Significantly Reduced	[2][3]
Axon Extension after Injury	Optic Nerve	Adult	No promotion by synaptamide	[9]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to elucidate the GPR110 signaling pathway and its role in synaptogenesis.

## **cAMP Assay in Cultured Neurons**

This protocol is adapted from methodologies used in studies of GPR110 signaling.[2][17]

Objective: To quantify intracellular cAMP levels in response to GPR110 activation.

#### Materials:

- Primary cortical neurons or neural stem cells (NSCs)
- · 96-well plates
- Synaptamide



- Adenylyl cyclase inhibitor (e.g., SQ22,536) for control experiments
- · Cell lysis buffer
- cAMP competition ELISA kit (e.g., from Cell Signaling Technology)
- Plate reader

#### Procedure:

- Cell Culture: Plate primary cortical neurons (0.25 x 10<sup>6</sup> cells/well) or NSCs (1.25 x 10<sup>5</sup> cells/well) in a 96-well plate and culture for 3-4 days in vitro (DIV).
- Pre-treatment (Optional): For control experiments, pre-treat cells with an adenylyl cyclase inhibitor (e.g., 100 μM SQ22,536) for 30 minutes.
- Stimulation: Treat cells with varying concentrations of synaptamide (e.g., 1-100 nM) for 10 minutes at 37°C.
- Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
- cAMP Measurement: Perform the competitive ELISA as per the kit's protocol. This typically
  involves adding cell lysates to a plate pre-coated with an anti-cAMP antibody, followed by the
  addition of HRP-linked cAMP. The amount of HRP-linked cAMP bound is inversely
  proportional to the amount of cAMP in the lysate.
- Data Analysis: After adding the HRP substrate, measure the absorbance using a plate reader. Calculate cAMP concentrations based on a standard curve.

## **Immunocytochemistry for Synaptic Markers**

This protocol is a synthesized methodology based on standard immunocytochemistry procedures for neuronal cultures.[1][18][17]

Objective: To visualize and quantify pre- and post-synaptic puncta as a measure of synaptogenesis.



#### Materials:

- Cultured neurons on coverslips
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% goat serum in PBS)
- Primary antibodies: anti-Synapsin-1 (presynaptic marker), anti-PSD-95 (postsynaptic marker)
- Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
- · DAPI for nuclear staining
- Mounting medium
- Confocal microscope

#### Procedure:

- Fixation: Fix cultured neurons with 4% PFA for 15-20 minutes at room temperature.
- Washing: Rinse the cells three times with PBS.
- Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 5-10 minutes.
- Blocking: Block non-specific antibody binding by incubating in 5% goat serum for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (e.g., rabbit anti-Synapsin-1 and mouse anti-PSD-95) diluted in blocking buffer overnight at 4°C.
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.



- Counterstaining: Stain nuclei with DAPI for 5-10 minutes.
- Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
- Imaging and Analysis: Acquire images using a confocal microscope. Quantify the number of co-localized pre- and post-synaptic puncta per unit length of dendrite using image analysis software (e.g., ImageJ with a Puncta Analyzer plugin).

## Co-Immunoprecipitation (Co-IP) of GPR110 and Gαs

This protocol is based on general co-IP procedures and findings from GPR110 interaction studies.[2][8][19][20][21]

Objective: To determine the physical interaction between GPR110 and the Gas protein.

#### Materials:

- HEK293T cells
- Expression vectors for HA-tagged GPR110 and Gαs
- · Transfection reagent
- Lysis buffer (non-denaturing, e.g., RIPA buffer with low detergent concentration)
- Anti-HA antibody conjugated to beads (or protein A/G beads and anti-HA antibody)
- Wash buffer
- Elution buffer
- SDS-PAGE gels and Western blotting reagents
- Primary antibodies: anti-HA, anti-Gαs

#### Procedure:

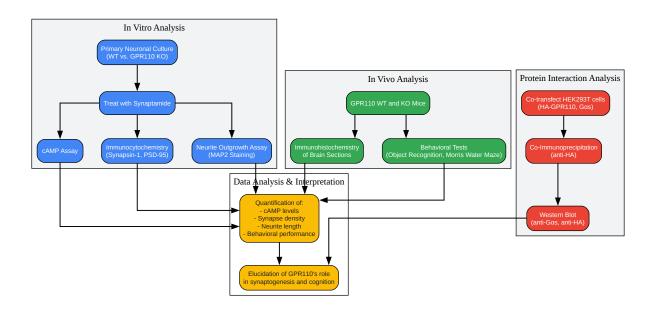
 Transfection: Co-transfect HEK293T cells with HA-tagged GPR110 and Gαs expression vectors.



- Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
- Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
- Immunoprecipitation: Add anti-HA antibody-conjugated beads to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Gαs and anti-HA antibodies to detect the coimmunoprecipitated Gαs and the immunoprecipitated GPR110, respectively.

## **Experimental Workflow Diagram**





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Caption: Workflow for investigating GPR110 function in synaptogenesis.

## **Conclusion and Future Directions**

The GPR110 signaling pathway, initiated by the endogenous lipid synaptamide, is a critical regulator of synaptogenesis. The downstream cascade involving G $\alpha$ s, adenylyl cyclase, cAMP, PKA, and CREB provides a clear molecular mechanism by which an omega-3 fatty acid derivative can influence neuronal connectivity and cognitive function. The quantitative data from both in vitro and in vivo studies robustly support the essential role of GPR110 in these



processes. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate this pathway.

Future research should aim to:

- Explore the potential for crosstalk between the GPR110/cAMP pathway and other signaling cascades in neurons.[22][23]
- Further investigate the roles of β-arrestin and other G protein subtypes (Gαq, Gαi, Gα12/13)
  in GPR110 signaling in different neuronal populations and developmental stages.
- Identify the full spectrum of genes regulated by the GPR110-CREB axis in the context of synaptogenesis.
- Develop and test selective small molecule modulators of GPR110 for their therapeutic potential in neurodevelopmental and neurodegenerative disorders characterized by synaptic deficits.

Understanding the intricacies of GPR110 downstream effectors will undoubtedly pave the way for novel therapeutic strategies aimed at promoting and preserving synaptic health.

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